tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₆FNO₂ and a molecular weight of 201.24 g/mol . This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a tert-butyl ester group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the azabicyclo[3.1.0]hexane core.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom or reduction of the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the bicyclic structure play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use .
Comparison with Similar Compounds
tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has an oxygen atom in place of the fluorine atom, leading to different chemical properties and reactivity.
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate: The presence of a hydroxyl group instead of a fluorine atom results in different biological activity and solubility.
tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate:
The uniqueness of this compound lies in its specific combination of a fluorine atom and a tert-butyl ester group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVZWVLITJOCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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